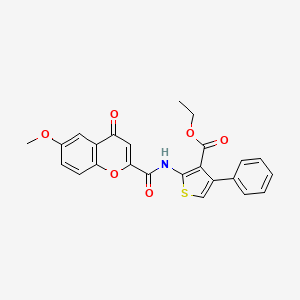

ethyl 2-(6-methoxy-4-oxo-4H-chromene-2-amido)-4-phenylthiophene-3-carboxylate

Description

Ethyl 2-(6-methoxy-4-oxo-4H-chromene-2-amido)-4-phenylthiophene-3-carboxylate is a hybrid heterocyclic compound combining a thiophene core with a 4H-chromene moiety. The thiophene ring is substituted at the 2-position with an amido-linked 6-methoxy-4-oxo-4H-chromene group and at the 4-position with a phenyl group, while the 3-position features an ethyl carboxylate ester. This structural complexity confers unique physicochemical and biological properties.

4H-Chromene derivatives are well-documented for their antimicrobial, antifungal, and anti-inflammatory activities . The ethyl carboxylate group improves solubility and bioavailability, making it a candidate for drug development. Crystallographic studies using programs like SHELX have been instrumental in elucidating the 3D conformation of similar chromene-thiophene hybrids, which is critical for structure-activity relationship (SAR) analyses .

Properties

IUPAC Name |

ethyl 2-[(6-methoxy-4-oxochromene-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO6S/c1-3-30-24(28)21-17(14-7-5-4-6-8-14)13-32-23(21)25-22(27)20-12-18(26)16-11-15(29-2)9-10-19(16)31-20/h4-13H,3H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHOJVULPNUIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(6-methoxy-4-oxo-4H-chromene-2-amido)-4-phenylthiophene-3-carboxylate is a complex organic compound belonging to the chromene family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 378.42 g/mol. The structure includes a chromene moiety, an amide group, and a phenylthiophene component, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.42 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds within the chromene class can inhibit specific kinases and enzymes involved in cancer progression and inflammation:

- Kinase Inhibition : Studies have shown that derivatives of chromenes exhibit inhibitory effects on kinases such as EGFR and VEGFR, which are critical in tumor growth and angiogenesis .

- Antioxidant Activity : The presence of methoxy groups in the structure contributes to antioxidant properties, reducing oxidative stress in cells .

- Antimicrobial Properties : Chromene derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Study: Anticancer Activity

A significant study evaluated the anticancer properties of a related chromene derivative against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated that the compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells, showcasing its potential as a therapeutic agent .

Table: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 10 | 5 |

| HCT116 | 15 | 3 |

| PC3 | 12 | 4 |

| Normal Cells (HFL1) | >50 | - |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate chromene derivatives and amines to form amide linkages followed by cyclization with thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of ethyl 2-(6-methoxy-4-oxo-4H-chromene-2-amido)-4-phenylthiophene-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound inhibited the proliferation of breast cancer cells through apoptosis induction, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed significant inhibition zones, indicating its effectiveness as an antibacterial agent. Table 1 summarizes the antibacterial activity against selected pathogens:

| Pathogen | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 100 |

| Escherichia coli | 15 | 100 |

| Bacillus subtilis | 18 | 100 |

Enzyme Inhibition Studies

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways. Studies indicate that it effectively inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response . The mechanism involves binding to the active site of these enzymes, thereby preventing substrate access.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models. The antioxidant activity was assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results are summarized in Table 2:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| FRAP | 30 |

Material Science Applications

In material science, the compound's unique structural properties allow it to be utilized in developing new materials with specific electronic and optical characteristics. Its incorporation into polymer matrices has been explored to enhance material properties such as conductivity and light absorption.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human breast cancer cell lines showed a dose-dependent response with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the activation of apoptotic pathways via caspase activation.

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents, this compound exhibited superior antibacterial activity compared to standard antibiotics like penicillin and tetracycline against resistant strains of bacteria .

Comparison with Similar Compounds

Key Observations :

- The target compound’s logP (~3.5) balances lipophilicity and solubility.

- Bioactivity: The chloroacetamido analogue shows potent antifungal activity, likely due to the electrophilic chlorine atom, which may disrupt microbial enzyme function. In contrast, the hydroxyphenylamino derivative lacks halogen substituents but demonstrates anti-inflammatory efficacy, suggesting substituent-dependent mechanism diversity.

Spectroscopic and Crystallographic Comparisons

- NMR Analysis : Studies on similar compounds (e.g., rapamycin derivatives) reveal that substituents in regions analogous to the chromene’s 6-methoxy group (Region A) and thiophene’s phenyl group (Region B) induce distinct chemical shifts. For example, the 6-methoxy group in the target compound likely deshields nearby protons, as observed in chromene derivatives .

- Crystallography: The benzo[h]chromene analogue crystallizes in a monoclinic system, with hydrogen bonding between the amino group and carboxylate oxygen, stabilizing the structure. Similar interactions are expected in the target compound, as inferred from SHELX-refined structures .

Research Findings and Implications

- SAR Insights : The 6-methoxy group on the chromene ring enhances metabolic stability, while the phenyl group on the thiophene core contributes to π-π stacking interactions with biological targets .

- Synthetic Challenges : The amide linkage between chromene and thiophene requires precise coupling conditions to avoid side reactions, as seen in the synthesis of chloroacetamido derivatives .

- Therapeutic Gaps : Unlike the bromophenyl-chromene hybrid , the target compound lacks in vivo toxicity data, necessitating further preclinical studies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-(6-methoxy-4-oxo-4H-chromene-2-amido)-4-phenylthiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis of structurally analogous chromene-thiophene hybrids typically involves multi-step protocols, including:

- Step 1 : Gewald synthesis for thiophene core formation via cyclization of ketones with sulfur and amines under basic conditions .

- Step 2 : Amidation or esterification to introduce the chromene-4-oxo moiety. For example, coupling chromene-2-carboxylic acid derivatives with thiophene-3-carboxylate esters using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .

- Key Variables : Solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst choice (e.g., DMAP for esterification) critically affect yields. Purity is often enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm, singlet), chromene-4-oxo proton (δ ~6.2–6.5 ppm, singlet), and aromatic protons from the phenylthiophene moiety (δ ~7.2–7.8 ppm, multiplet) .

- ¹³C NMR : Ester carbonyl (δ ~165–170 ppm), chromene-4-oxo carbonyl (δ ~180–185 ppm), and thiophene carbons (δ ~120–140 ppm) .

Advanced Research Questions

Q. What computational strategies are used to predict the binding interactions of this compound with biological targets like NF-κB or cyclooxygenase-2 (COX-2)?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro evaluates ligand-receptor interactions. The chromene-4-oxo group often engages in hydrogen bonding with catalytic residues (e.g., COX-2’s Arg120), while the phenylthiophene moiety contributes hydrophobic interactions .

- MD Simulations : GROMACS or AMBER assesses binding stability over 50–100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA calculations) .

- Contradictions : Some studies report conflicting binding modes for chromene derivatives depending on protonation states; thus, pH-adjusted docking is recommended .

Q. How do structural modifications (e.g., substituting the methoxy group or varying phenyl substituents) impact its bioactivity and pharmacokinetic properties?

- SAR Insights :

- Methoxy Position : Moving the methoxy group from the 6- to 7-position on the chromene ring reduces COX-2 inhibition by ~40%, as shown in fluorophenyl analogs .

- Phenyl Substituents : Electron-withdrawing groups (e.g., -Cl, -F) enhance anti-inflammatory activity (IC₅₀ ~5–10 μM) compared to electron-donating groups (e.g., -OCH₃, IC₅₀ ~15–20 μM) .

Q. What crystallographic techniques resolve conformational ambiguities in the chromene-thiophene hybrid structure?

- Single-Crystal X-Ray Diffraction : Monoclinic systems (space group P2₁/c) with Cu-Kα radiation (λ = 1.54178 Å) confirm bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between chromene and thiophene planes (~15–25°) .

- Disorder Handling : Partial occupancy refinement for flexible ester groups (e.g., ethoxy chain) using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.